Cas no 2229682-97-5 (3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol)

3-(5-Chloro-2-ethoxyphenyl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, characterized by its chloro-ethoxy-substituted phenyl ring and propenol functional group. This compound is particularly valuable in pharmaceutical and agrochemical research due to its reactive allylic alcohol moiety, which facilitates further derivatization. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) substituents on the aromatic ring enhances its utility in fine-tuning electronic properties for targeted applications. Its stable yet modifiable structure makes it suitable for cross-coupling reactions, hydrogenation, or as a precursor for heterocyclic systems. High purity and consistent quality ensure reliable performance in synthetic workflows.
3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol structure
2229682-97-5 structure
Product Name:3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol
CAS No:2229682-97-5
MF:C11H13ClO2
MW:212.672722578049
CID:6341617
PubChem ID:165654538
Update Time:2025-05-28

3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol
    • EN300-1995656
    • 2229682-97-5
    • Inchi: 1S/C11H13ClO2/c1-2-14-11-6-5-10(12)8-9(11)4-3-7-13/h3-6,8,13H,2,7H2,1H3/b4-3+
    • InChI Key: DFSULYXZNLOHAL-ONEGZZNKSA-N
    • SMILES: ClC1C=CC(=C(/C=C/CO)C=1)OCC

Computed Properties

  • Exact Mass: 212.0604073g/mol
  • Monoisotopic Mass: 212.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

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3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol Related Literature

Additional information on 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol

Research Brief on 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol (CAS: 2229682-97-5): Recent Advances and Applications

3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol (CAS: 2229682-97-5) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its chloro-ethoxy-phenyl and propenol functional groups, has been the subject of recent studies exploring its biological activity, synthetic pathways, and pharmacological properties. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific literature.

Recent studies have highlighted the role of 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol as a key intermediate in the synthesis of bioactive molecules. Its structural features make it a versatile building block for the development of novel drug candidates, particularly in the areas of anti-inflammatory and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting specific inflammatory pathways. The study reported that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of chronic inflammatory diseases.

In addition to its role as a synthetic intermediate, 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol has been investigated for its direct biological activity. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits moderate antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The study proposed that the chloro and ethoxy substituents on the phenyl ring contribute to this activity by enhancing membrane permeability. However, further in vivo studies are required to validate these findings and assess the compound's therapeutic potential.

The synthetic accessibility of 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, emphasizing green chemistry principles. The authors reported a high-yield, one-pot procedure that reduces the use of hazardous reagents and minimizes waste generation. This advancement is particularly relevant for industrial-scale production, as it addresses both economic and environmental concerns.

Despite these promising developments, challenges remain in the clinical translation of 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol and its derivatives. Pharmacokinetic studies indicate that the compound exhibits limited oral bioavailability, primarily due to rapid metabolism. Current research efforts are focused on structural modifications to improve its drug-like properties while maintaining biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimization efforts.

In conclusion, 3-(5-chloro-2-ethoxyphenyl)prop-2-en-1-ol (CAS: 2229682-97-5) represents a promising scaffold in medicinal chemistry with diverse applications. Recent research has elucidated its synthetic utility, biological activity, and potential therapeutic value. Future studies should focus on addressing its pharmacokinetic limitations and exploring its mechanism of action in greater detail. As the field progresses, this compound may serve as a foundation for the development of novel therapeutic agents targeting inflammation and microbial infections.

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